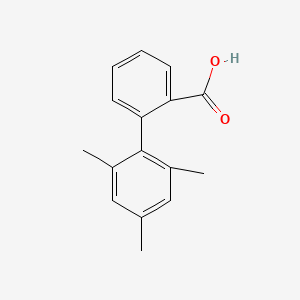
1-(2-Amino-1,1-difluoroethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-1,1-difluoroethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride is a synthetic organic compound. It is characterized by the presence of a cyclohexane ring substituted with amino, difluoroethyl, and hydroxyl groups. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-1,1-difluoroethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride typically involves multiple steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring with appropriate substituents.
Introduction of the Difluoroethyl Group:
Amination: The amino group is introduced via a reductive amination reaction.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the compound to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Amino-1,1-difluoroethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Amino-1,1-difluoroethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-1,1-difluoroethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1,1-difluoroethanol: Similar in structure but lacks the cyclohexane ring and additional substituents.
Methyl 3-(2-amino-1,1-difluoroethyl)benzoate hydrochloride: Contains a benzoate group instead of a cyclohexane ring.
Uniqueness
1-(2-Amino-1,1-difluoroethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride is unique due to its specific combination of functional groups and the presence of the cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C10H20ClF2NO |
|---|---|
Poids moléculaire |
243.72 g/mol |
Nom IUPAC |
1-(2-amino-1,1-difluoroethyl)-3,5-dimethylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H19F2NO.ClH/c1-7-3-8(2)5-9(14,4-7)10(11,12)6-13;/h7-8,14H,3-6,13H2,1-2H3;1H |
Clé InChI |
CUPUTXGWXUGKBK-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(C1)(C(CN)(F)F)O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B13625837.png)


![6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13625858.png)






